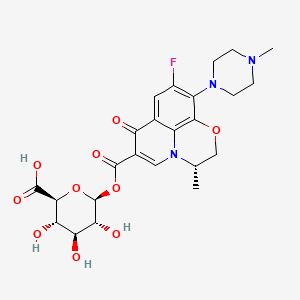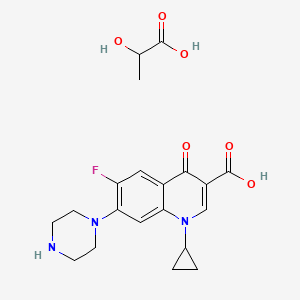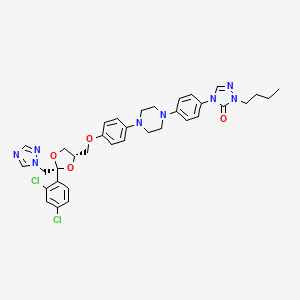
Nadifloxacin isomer 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nadifloxacin isomer 2 is a stereoisomer of nadifloxacin, a topical fluoroquinolone antibiotic primarily used for the treatment of acne vulgaris and bacterial skin infections . This compound belongs to the class of quinoline carboxylic acids and exhibits potent antibacterial activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nadifloxacin isomer 2 involves multiple steps, starting from the bromination of 3,4-difluoroacetanilide to produce 2-bromo-4,5-difluoroacetanilide . This intermediate undergoes further reactions, including cyclization and fluorination, to yield the final product . The reaction conditions typically involve the use of brominating agents such as sodium bromate or sodium bisulfite .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to minimize impurities and ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Nadifloxacin isomer 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine, chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Aplicaciones Científicas De Investigación
Nadifloxacin isomer 2 has several scientific research applications:
Chemistry: Used as a model compound for studying stereoisomerism and reaction mechanisms.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Applied in the development of topical treatments for acne and other skin infections.
Mecanismo De Acción
Nadifloxacin isomer 2 exerts its antibacterial effects by inhibiting the enzyme DNA gyrase, which is essential for bacterial DNA synthesis and replication . This inhibition prevents bacterial multiplication and leads to the eradication of the infection . Additionally, nadifloxacin has sebostatic and anti-inflammatory properties, contributing to its therapeutic effects in acne treatment .
Comparación Con Compuestos Similares
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different spectrum of activity.
Ciprofloxacin: Widely used fluoroquinolone with broader antibacterial coverage.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness: Nadifloxacin isomer 2 is unique due to its specific stereochemistry, which influences its antibacterial potency and spectrum of activity. Unlike some other fluoroquinolones, this compound shows potent activity against MRSA and does not exhibit cross-resistance with other fluoroquinolones .
Propiedades
Número CAS |
130539-72-9 |
|---|---|
Fórmula molecular |
C19H17FN2O4 |
Peso molecular |
356.3 g/mol |
Nombre IUPAC |
7-fluoro-12-methyl-4-oxo-8-(4-oxo-2,3-dihydropyridin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C19H17FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h4,6,8-10H,2-3,5,7H2,1H3,(H,25,26) |
Clave InChI |
WKEGKVZMFNTXSG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(=O)C=C4)F)C(=O)O |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


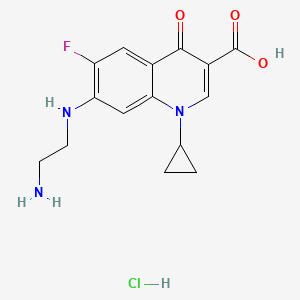
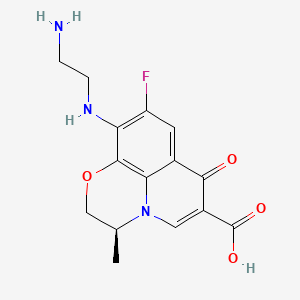
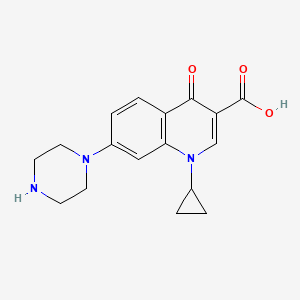
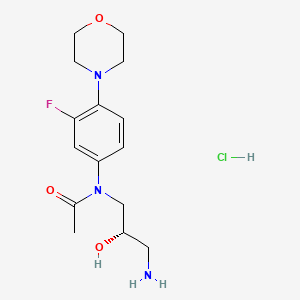
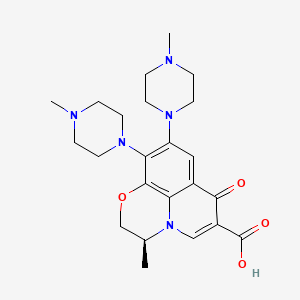
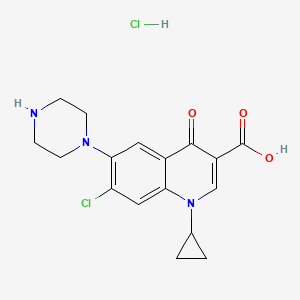
![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)
